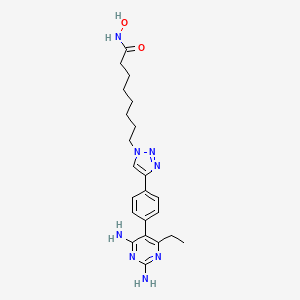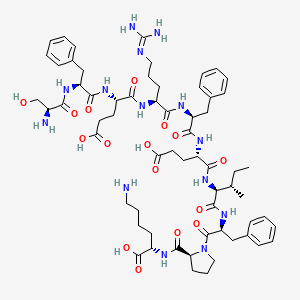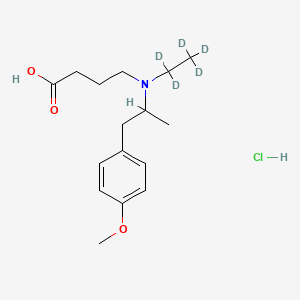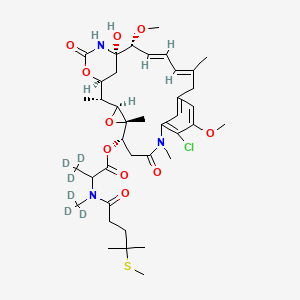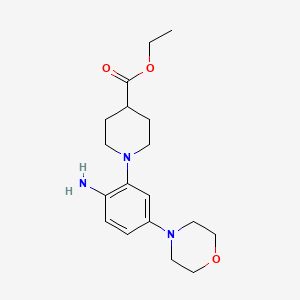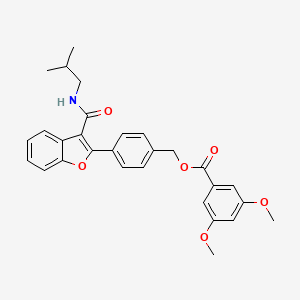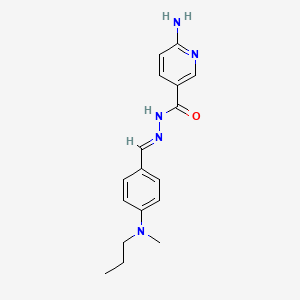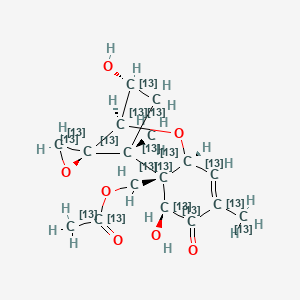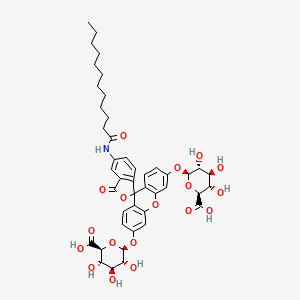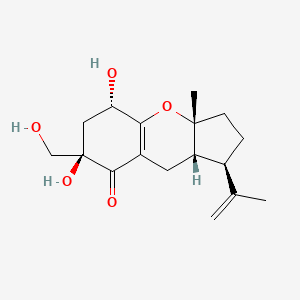
Guignardone J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guignardone J is a secondary metabolite isolated from the endophytic fungus Phyllosticta capitalensis This compound belongs to the class of meroterpenoids, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: Guignardone J is typically isolated from the endophytic fungus Phyllosticta capitalensis. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and cost-effective methods for industrial production.
化学反応の分析
Types of Reactions: Guignardone J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogues with different biological properties.
科学的研究の応用
Guignardone J has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its medical applications.
作用機序
Guignardone J is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct molecular structure and specific bioactive properties, which set it apart from other meroterpenoids.
類似化合物との比較
- Guignardone A
- Guignardone B
- Guignardone I
特性
分子式 |
C17H24O5 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)10-4-5-16(3)12(10)6-11-14(22-16)13(19)7-17(21,8-18)15(11)20/h10,12-13,18-19,21H,1,4-8H2,2-3H3/t10-,12-,13-,16+,17+/m0/s1 |
InChIキー |
NDRMXJQIHGDADJ-AWKHGQQRSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C |
正規SMILES |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


